Product packaging for Diethyl ethyl(propyl)propanedioate(Cat. No.:CAS No. 6065-62-9)

Diethyl ethyl(propyl)propanedioate

Cat. No.: B037005
CAS No.: 6065-62-9
M. Wt: 230.3 g/mol
InChI Key: ZXENWBHSTGAEEW-UHFFFAOYSA-N
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Description

Historical Trajectories of Malonic Ester Chemistry

The journey of malonic ester chemistry is a classic narrative in the development of organic synthesis. The malonic ester synthesis is a chemical reaction in which diethyl malonate or other esters of malonic acid are alkylated at the alpha-carbon (the carbon adjacent to both carbonyl groups) and subsequently converted into a substituted acetic acid. wikipedia.org This method's significance lies in its ability to form carbon-carbon bonds, a fundamental process in constructing more complex organic molecules from simpler precursors. algoreducation.com

The synthesis is predicated on two key principles: the heightened acidity of the α-hydrogens of the malonic ester and the remarkable ease with which the resulting substituted malonic acids undergo decarboxylation. chemistnotes.com The methylene (B1212753) group flanked by two carbonyl groups is more acidic than in compounds with a single carbonyl, allowing for deprotonation with a relatively mild base like sodium ethoxide. britannica.comorganic-chemistry.org This discovery opened a reliable pathway for creating a carbanion that could act as a nucleophile.

Historically, this reaction provided chemists with a dependable tool for synthesizing a wide array of mono- and di-substituted acetic acids. uobabylon.edu.iq Over time, variations of the synthesis were developed, such as the Perkin alicyclic synthesis, which utilizes a dihalide to create cyclic compounds through intramolecular alkylation. wikipedia.org

The Foundational Role of Substituted Propanedioates as Strategic Synthetic Intermediates

Substituted propanedioates are highly valued as strategic intermediates in organic synthesis due to their versatility. patsnap.com The malonic ester synthesis provides a synthetic equivalent to an acetic acid ester enolate or a dianion of acetic acid. uobabylon.edu.iq This allows for the controlled and predictable formation of new carbon-carbon bonds.

The general mechanism involves three main stages:

Enolate Formation: A base, typically sodium ethoxide to prevent transesterification, deprotonates the α-carbon of the malonic ester to form a resonance-stabilized enolate. wikipedia.orgalgoreducation.com

Alkylation: The resulting enolate ion acts as a nucleophile, attacking an alkyl halide in a nucleophilic substitution (SN2) reaction to form an alkylated malonic ester. algoreducation.com This step can be repeated to introduce a second alkyl group, leading to dialkylated products. wikipedia.orgchemistnotes.com

Hydrolysis and Decarboxylation: The substituted ester is then hydrolyzed to the corresponding dicarboxylic acid, which, upon heating, readily undergoes decarboxylation (loss of CO₂) to yield the final substituted carboxylic acid. algoreducation.comopenochem.org

This synthetic pathway is instrumental in producing a diverse range of compounds, including more complex carboxylic acids, ketones, and heterocyclic structures. chemistnotes.comvaia.com Its applications are widespread, contributing to the synthesis of pharmaceuticals like barbiturates, agrochemicals, and fine chemicals. wikipedia.orgpatsnap.com The ability to create mono- and dialkylacetic acids makes this method a staple in both academic and industrial laboratories. uobabylon.edu.iq

Structural Elucidation and Academic Nomenclature of Diethyl ethyl(propyl)propanedioate

This compound is a specific dialkylated malonic ester. Its core structure is a propanedioate (malonate) backbone, which is a three-carbon dicarboxylic acid esterified with two ethyl groups. The central carbon of this backbone is substituted with both an ethyl group and a propyl group.

The systematic IUPAC name for this compound is diethyl 2-ethyl-2-propylpropanedioate . nih.gov The nomenclature indicates a propanedioate chain as the base, with two ethyl esters ("diethyl"). The locant "2" specifies that the substituents are on the central carbon of the propane (B168953) chain, and these substituents are identified as "ethyl" and "propyl".

Below is a table summarizing key identifiers and properties of the compound.

PropertyValue
IUPAC Name diethyl 2-ethyl-2-propylpropanedioate nih.gov
Molecular Formula C₁₂H₂₂O₄ nih.gov
Molecular Weight 230.30 g/mol nih.gov
CAS Number 6065-62-9 nih.gov
Synonyms DIETHYL ETHYL N-PROPYL MALONATE, diethyl 2-ethyl-2-propylmalonate nih.gov
InChI InChI=1S/C12H22O4/c1-5-9-12(6-2,10(13)15-7-3)11(14)16-8-4/h5-9H2,1-4H3 nih.gov
InChIKey ZXENWBHSTGAEEW-UHFFFAOYSA-N nih.gov
Canonical SMILES CCCC(C(=O)OCC)(CC)C(=O)OCC nih.gov

This data is computationally generated and provided by PubChem. nih.gov

Contemporary Research Significance and Future Directions in Alkylated Malonate Chemistry

The classical malonic ester synthesis continues to evolve with modern advancements in catalysis and synthetic methodology, expanding its utility and addressing previous limitations.

A significant area of contemporary research is the development of asymmetric alkylation methods to create chiral molecules with high enantioselectivity. For instance, recent studies have demonstrated the use of phase-transfer catalysis for the enantioselective α-alkylation of malonates, producing chiral building blocks that contain a quaternary carbon center in high yields and excellent enantioselectivities (up to 98% ee). frontiersin.org Another breakthrough is the iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates. This method allows for the formation of all-carbon quaternary stereocenters from trisubstituted allylic electrophiles at room temperature, achieving up to 93% yield and 97% enantiomeric excess. nih.govorganic-chemistry.org These enantioenriched products are valuable intermediates for synthesizing complex natural products and pharmaceuticals. organic-chemistry.org

Furthermore, the application of alkylated malonates has expanded into materials science. Researchers have developed methods for the direct incorporation of malonate units into polymer backbones. A recent study reported the alternating and controlled anionic copolymerization of epoxides and Meldrum's acid derivatives to create poly(alkyl malonates). acs.org This innovative approach yields polymers with diverse and tunable thermal properties, opening new avenues for designing advanced materials. acs.org

Future directions in alkylated malonate chemistry will likely focus on developing more efficient and sustainable catalytic systems, expanding the scope of asymmetric transformations, and exploring new applications in fields such as medicinal chemistry and polymer science. studysmarter.co.ukontosight.ai The continuous innovation in this area underscores the enduring importance of alkylated propanedioates as fundamental building blocks in modern organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4 B037005 Diethyl ethyl(propyl)propanedioate CAS No. 6065-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-ethyl-2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-5-9-12(6-2,10(13)15-7-3)11(14)16-8-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENWBHSTGAEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561993
Record name Diethyl ethyl(propyl)propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6065-62-9
Record name 1,3-Diethyl 2-ethyl-2-propylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6065-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl ethyl(propyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving Diethyl Ethyl Propyl Propanedioate

In-depth Mechanistic Studies of Alkylation Reactions

The alkylation of malonic esters is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds. masterorganicchemistry.com The study of diethyl ethyl(propyl)propanedioate's precursors provides a clear picture of the mechanistic intricacies involved.

Characterization of Malonate Enolate Intermediates and Their Reactivity Profiles

The journey to synthesizing this compound begins with the deprotonation of a simpler malonic ester, such as diethyl malonate, using a suitable base like sodium ethoxide. libretexts.orgjove.comlibretexts.org This process generates a resonance-stabilized enolate ion. jove.comjove.com The negative charge is delocalized between the α-carbon and the oxygen atoms of the two carbonyl groups, a phenomenon that significantly increases the acidity of the α-hydrogens (pKa ≈ 13). libretexts.orgmasterorganicchemistry.compressbooks.pub This stabilization is crucial for the facile formation of the enolate, which acts as a potent nucleophile. jove.commasterorganicchemistry.com

The enolate, although having charge density on both carbon and oxygen, primarily reacts as a carbon nucleophile in SN2 reactions. masterorganicchemistry.com The first alkylation, for instance with an ethyl halide, yields a monoalkylated malonic ester. uci.edu This product still possesses one acidic α-hydrogen, allowing for a second deprotonation and subsequent alkylation with a different alkyl halide, such as a propyl halide, to form a dialkylated product like this compound. jove.comwikipedia.org The reactivity of the enolate is influenced by steric factors; thus, primary alkyl halides are the best electrophiles for this reaction. organicchemistrytutor.com

FeatureDescription
Enolate Formation Deprotonation of the α-carbon of a malonic ester using a base. jove.com
Stabilization Resonance delocalization of the negative charge across the two carbonyl groups. jove.comjove.com
pKa Approximately 13 for diethyl malonate, indicating high acidity of α-hydrogens. libretexts.orgpressbooks.pub
Nucleophilicity The enolate acts as a strong carbon-centered nucleophile. masterorganicchemistry.com
Reactivity Reacts with alkyl halides in an SN2 fashion to form C-C bonds. jove.com

Kinetic and Thermodynamic Aspects Governing SN2 Alkylation Pathways

The alkylation of malonate enolates is a classic example of an SN2 reaction, and as such, its kinetics are subject to the same constraints. libretexts.orgpressbooks.pubuci.edu The reaction rate is dependent on the concentrations of both the enolate and the alkyl halide. researchgate.net Primary alkyl halides are ideal substrates as they minimize steric hindrance, allowing for efficient backside attack by the nucleophilic enolate. pressbooks.pubuci.eduorganicchemistrytutor.com Secondary halides react more slowly, while tertiary halides are unsuitable due to competing E2 elimination reactions. pressbooks.pubuci.edu

From a thermodynamic standpoint, the formation of the enolate is an equilibrium process. masterorganicchemistry.com The choice of base is critical; to favor the formation of the enolate, a base whose conjugate acid has a higher pKa than the malonic ester is used. organicchemistrytutor.com For instance, using sodium ethoxide (the conjugate acid, ethanol (B145695), has a pKa of about 16) to deprotonate diethyl malonate (pKa ≈ 13) results in an equilibrium that strongly favors the enolate product. organicchemistrytutor.com It is also crucial to use a base that matches the ester's alcohol portion to prevent transesterification. wikipedia.orgwikipedia.org

The relative rates of mono- and dialkylation are also a key consideration. The introduction of the first alkyl group can influence the acidity of the remaining α-hydrogen and the nucleophilicity of the subsequent enolate. Research has shown a significant difference in the rates of the first and second alkylations, with the ratio of monoalkylation to dialkylation being approximately 70 to 1 in favor of monoalkylation under specific conditions. researchgate.net

Detailed Mechanisms of Hydrolysis and Decarboxylation

Comparative Analysis of Acidic and Basic Hydrolysis of Diester Functionalities

The conversion of the diester to a dicarboxylic acid can be achieved under either acidic or basic conditions. masterorganicchemistry.comjove.com

Acidic Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl or HBr) and heat, the ester groups are hydrolyzed to carboxylic acids. libretexts.orgnih.gov The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. organicchemistrytutor.com

Basic Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521), followed by an acidic workup, also accomplishes the hydrolysis. organicchemistrytutor.com The hydroxide ion directly attacks the electrophilic carbonyl carbon. This process is generally faster than acidic hydrolysis but requires a subsequent acidification step to protonate the resulting carboxylate anions to form the dicarboxylic acid. organicchemistrytutor.comsciencemadness.org

While both methods are effective, harsh basic conditions can sometimes lead to decomposition, making acidic hydrolysis a more reliable choice in certain cases. nih.gov For instance, studies on diethyl 2-(perfluorophenyl)malonate showed that it was relatively stable under ambient basic and acidic conditions but decomposed under harsh basic conditions. nih.gov Vigorous hydrolysis with a mixture of aqueous HBr and acetic acid, however, led to the formation of the corresponding acetic acid derivative in good yield. nih.gov

Hydrolysis ConditionMechanismKey Features
Acidic Protonation of carbonyl oxygen followed by nucleophilic attack of water. organicchemistrytutor.comTypically requires heat; proceeds through a protonated intermediate.
Basic (Saponification) Direct nucleophilic attack of hydroxide ion on the carbonyl carbon. organicchemistrytutor.comGenerally faster; forms a carboxylate salt intermediate requiring acidification. organicchemistrytutor.com

Concerted Mechanisms of Thermal Decarboxylation in Substituted Malonic Acids

The substituted malonic acid, derived from the hydrolysis of this compound, readily undergoes decarboxylation upon heating. masterorganicchemistry.comjove.comwikipedia.org This reaction is characteristic of β-dicarboxylic acids and β-keto acids. libretexts.orgmasterorganicchemistry.com The process involves the loss of a molecule of carbon dioxide to yield a substituted monocarboxylic acid. libretexts.orgjove.com

The mechanism is a concerted process that proceeds through a cyclic transition state. jove.comjove.commasterorganicchemistry.com This intramolecular rearrangement involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other, coupled with the cleavage of a carbon-carbon bond. jove.commasterorganicchemistry.com This results in the formation of an enol intermediate and the release of carbon dioxide. jove.comjove.commasterorganicchemistry.com The enol then rapidly tautomerizes to the more stable final carboxylic acid product. jove.comjove.com It has been shown that the undissociated malonic acid decomposes significantly faster than its corresponding anion, supporting the proposed cyclic mechanism involving the carboxylic acid proton.

The key to the facile decarboxylation of substituted malonic acids is the formation of a six-membered cyclic transition state. jove.comjove.comstackexchange.com This arrangement allows for a low-energy pathway for the reaction to occur. The hydrogen atom of one carboxyl group is perfectly positioned to be transferred to the carbonyl oxygen of the other carboxyl group. This concerted electronic redistribution leads to the simultaneous breaking of the C-C bond and the formation of a C=C double bond (in the enol intermediate) and the release of a stable molecule of CO₂. jove.commasterorganicchemistry.com This mechanism explains why only β-dicarboxylic acids and related compounds with a carbonyl group at the β-position undergo thermal decarboxylation so readily. libretexts.orgmasterorganicchemistry.com

Enol-Keto Tautomerism Following Decarboxylation

The decarboxylation of malonic esters, such as this compound, is a foundational reaction in organic synthesis, typically yielding a carboxylic acid. This process involves the loss of a molecule of carbon dioxide, and the immediate product is an enol. This enol rapidly tautomerizes to the more stable keto form, which in this case is a substituted carboxylic acid.

The stability of the enol form is influenced by several factors, including intramolecular hydrogen bonding and the nature of the substituents. In the case of the decarboxylation product of this compound, the resulting enol of 2-ethyl-2-propylacetic acid will quickly convert to its keto tautomer. The equilibrium almost entirely favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.

Exploration of Ancillary Transformation Pathways

Beyond the well-established decarboxylation, this compound and related malonic esters can participate in a variety of other chemical transformations. These alternative pathways highlight the versatility of this class of compounds in organic synthesis.

Dynamics of Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of this compound, this would involve reacting the diethyl ester with a different alcohol in the presence of an acid or base catalyst. For instance, reaction with methanol (B129727) could yield the corresponding dimethyl ester, while reaction with a larger alcohol like butanol would result in the dibutyl ester.

The equilibrium of this reaction is driven by the relative concentrations of the alcohols and the removal of one of the products. The use of a large excess of the new alcohol or the distillation of the displaced ethanol can shift the equilibrium towards the desired product. The choice of catalyst is also crucial; while both acids and bases can catalyze the reaction, the use of a base like an alkoxide corresponding to the new alcohol is often preferred to avoid hydrolysis of the ester.

Fragmentation and Rearrangement Reactions under Specific Conditions (e.g., Electron Impact)

Under specific conditions, such as the high energy environment of a mass spectrometer using electron impact (EI) ionization, this compound can undergo characteristic fragmentation and rearrangement reactions. The initial molecular ion is often unstable and fragments in predictable ways, providing valuable structural information.

Common fragmentation pathways for diethyl esters include the loss of an ethoxy radical (•OCH2CH3) or an ethoxycarbonyl radical (•COOCH2CH3). Another characteristic fragmentation is the McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (ethylene in this case). The fragmentation pattern serves as a fingerprint for the molecule's structure.

Ion Type m/z (Mass-to-charge ratio) Possible Structure/Fragment
Molecular Ion230[C12H22O4]+•
Fragment185[M - OCH2CH3]+
Fragment157[M - COOCH2CH3]+
Fragment129[M - COOCH2CH3 - C2H4]+

Pseudo-Michael Addition Reactions with Activated Malonate Derivatives

While diethyl malonate itself is a classic Michael donor, its substituted derivatives like this compound are generally not used as nucleophiles in Michael additions due to the lack of an acidic α-hydrogen. However, the principles of Michael additions are relevant to the synthesis and reactions of related compounds. libretexts.org

The Michael reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org The best Michael reactions typically occur when a stable enolate, such as one derived from a 1,3-dicarbonyl compound, adds to an unhindered α,β-unsaturated ketone. libretexts.org For instance, diethyl malonate readily adds to acceptors like ethyl acrylate. researchgate.net While this compound itself cannot act as a Michael donor, understanding this reaction is crucial in the broader context of malonic ester chemistry.

Role in Olefination Reactions

This compound is not directly involved in olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. These reactions typically require a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively. However, the broader family of malonic esters can be precursors to compounds that do participate in such transformations.

For example, the Knoevenagel condensation, a related reaction, involves the reaction of an active methylene (B1212753) compound (like diethyl malonate) with an aldehyde or ketone. This reaction, often followed by decarboxylation, can lead to the formation of α,β-unsaturated products, which are a form of olefination. While the fully substituted this compound cannot undergo a Knoevenagel condensation, its parent compound, diethyl malonate, is a common substrate. pearson.com

Strategic Applications of Diethyl Ethyl Propyl Propanedioate As a Key Building Block in Advanced Organic Synthesis

Versatility in the Construction of Complex Carbon Architectures

The core utility of diethyl ethyl(propyl)propanedioate in organic synthesis lies in its function as a nucleophilic building block. The presence of two activating ester groups significantly increases the acidity of the α-hydrogen in monosubstituted malonic esters, facilitating deprotonation to form a stable enolate. However, in a disubstituted malonate like this compound, this acidic proton is absent. The compound's versatility, therefore, is primarily realized through reactions of its ester functionalities.

The diester can be envisioned as a precursor to a quaternary carbon center, a common motif in many complex natural products and biologically active molecules. Synthetic strategies can be designed to transform the two ester groups into a variety of other functionalities, thereby elaborating the carbon skeleton. For instance, reduction of the ester groups can yield a 1,3-diol, which can then undergo further reactions such as oxidation, etherification, or conversion to leaving groups for subsequent nucleophilic substitution, expanding the molecular complexity.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is representative of key intermediates in synthetic campaigns that rely on the malonic ester synthesis pathway for the creation of sterically hindered quaternary centers. The ethyl and propyl substituents provide a specific lipophilic character and steric environment that can be crucial for directing the stereochemistry of subsequent reactions or for the final biological activity of the target molecule.

Preparative Routes to Carboxylic Acid Derivatives

The hydrolysis and subsequent decarboxylation of malonic esters is a cornerstone of classical organic synthesis for the preparation of carboxylic acids. This strategy can be effectively applied to this compound to yield valuable carboxylic acid derivatives.

Synthesis of Monocarboxylic Acids with Diverse Alkyl Substitution Patterns

The most prominent application of the malonic ester synthesis is the preparation of substituted acetic acids. wikipedia.org In the case of this compound, the α-carbon is already fully substituted with an ethyl and a propyl group. Therefore, direct alkylation is not feasible. However, the compound serves as a direct precursor to 2-ethyl-2-propylmalonic acid upon hydrolysis.

The general process involves the saponification of the diethyl ester using a strong base, such as sodium or potassium hydroxide (B78521), followed by acidification to yield the corresponding dicarboxylic acid, 2-ethyl-2-propylmalonic acid. nih.gov This disubstituted malonic acid is susceptible to decarboxylation upon heating, typically losing one of the carboxyl groups as carbon dioxide to furnish 2-ethylpentanoic acid. This reaction proceeds through a cyclic transition state and is a clean and efficient method for generating α,α-disubstituted carboxylic acids.

Formation of Dialkylacetic Acids via Sequential Alkylation

While this compound itself cannot be further alkylated at the α-position, it is important to understand its synthesis as it illustrates the sequential alkylation approach to forming dialkylacetic acids. The synthesis of this compound typically begins with diethyl malonate. wikipedia.org This starting material is first deprotonated with a suitable base, such as sodium ethoxide, to form an enolate. This enolate is then reacted with a primary alkyl halide, for instance, ethyl bromide, to yield diethyl ethylmalonate. nih.gov

This monoalkylated product still possesses one acidic α-hydrogen and can undergo a second deprotonation with a base. The resulting enolate can then be reacted with a different alkyl halide, such as propyl bromide, to afford this compound. This sequential alkylation allows for the introduction of two different alkyl groups at the α-position of the malonic ester. Subsequent hydrolysis and decarboxylation of the resulting this compound would then lead to the formation of 2-ethylpentanoic acid, a dialkylacetic acid. This step-wise approach provides a high degree of control over the final structure of the carboxylic acid.

Contribution to the Synthesis of Pharmaceutically Relevant Compounds and Agrochemicals

The structural motifs accessible from this compound and related dialkylated malonates are prevalent in a range of biologically active compounds, including pharmaceuticals and agrochemicals.

As a Precursor for Active Pharmaceutical Ingredient (API) Intermediates

Disubstituted malonic esters are crucial intermediates in the synthesis of a class of sedative-hypnotic drugs known as barbiturates. libretexts.orgmdpi.com The general synthesis involves the condensation of a disubstituted diethyl malonate with urea (B33335) in the presence of a strong base like sodium ethoxide. orgsyn.org

Specifically, this compound could theoretically be a precursor to 5-ethyl-5-propylbarbituric acid. This reaction would involve the cyclization of the malonic ester with urea, where the two ester groups are displaced by the amino groups of urea to form the pyrimidine-2,4,6-trione core structure of the barbiturate. While the synthesis of various barbiturates, such as those with phenyl and ethyl groups, has been documented starting from the corresponding dialkylated malonates, specific literature detailing the synthesis of 5-ethyl-5-propylbarbituric acid from this compound is not readily found. google.com However, the general synthetic route is well-established for this class of compounds. libretexts.org

The pharmacological properties of barbiturates are highly dependent on the nature of the substituents at the 5-position of the barbituric acid ring. mdpi.com The presence of both an ethyl and a propyl group would be expected to confer specific lipophilicity and steric bulk, influencing the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and duration of action.

Precursor CompoundPotential API IntermediateTherapeutic Class
This compound5-Ethyl-5-propylbarbituric acidSedative-Hypnotic

Role in Agrochemical Production

The application of dialkylated malonates also extends to the agrochemical industry. ontosight.ai Many herbicides, insecticides, and fungicides contain complex carbon skeletons and heterocyclic systems that can be synthesized from versatile building blocks like this compound. For instance, substituted malonates can be used to introduce specific alkyl groups that are crucial for the biological activity of a pesticide.

While direct evidence of this compound being used in the production of a specific commercial agrochemical is not prevalent in the public domain, its structural features are relevant to this field. The principles of malonic ester chemistry are applied in the synthesis of various agrochemicals. wikipedia.org For example, the synthesis of certain herbicides involves the reaction of malonate derivatives to build the core structure or to introduce side chains that enhance efficacy. The ethyl and propyl groups on the target compound could be tailored to optimize the interaction of a potential pesticide with its biological target.

Utility in the Total Synthesis of Natural Products

The malonic ester synthesis, a cornerstone of carbon-carbon bond formation, enables the creation of mono- and di-substituted acetic acids following hydrolysis and decarboxylation. chemistrylearner.comuobabylon.edu.iq this compound is an exemplar of a C,C-disubstituted malonic ester, a class of reagents crucial for constructing complex carbon skeletons found in many natural products. chemistnotes.com

The general synthetic approach involves the sequential alkylation of a malonic ester. chemistrylearner.com Starting with a compound like diethyl malonate, treatment with a base such as sodium ethoxide generates a nucleophilic enolate. chemistrylearner.commasterorganicchemistry.com This enolate can then be alkylated with a primary or secondary alkyl halide. A second alkylation can be performed by repeating the process with a different alkyl halide, yielding a disubstituted malonic ester. chemistnotes.com For this compound, this would involve the sequential addition of an ethyl group and a propyl group.

While specific total syntheses employing this compound are not extensively documented in readily available literature, the utility of its structural class is well-established. For instance, the synthesis of adipic acid can be achieved by reacting sodiomalonic ester with ethylene (B1197577) bromide, followed by hydrolysis and decarboxylation. chemistnotes.com This highlights the potential of disubstituted malonates to act as linchpins in constructing the carbon framework of more elaborate molecules, including various natural products. The principles of the malonic ester synthesis underscore the potential of this compound as a precursor to complex carboxylic acids, which are themselves key intermediates in the synthesis of bioactive natural compounds. uomustansiriyah.edu.iq

Facilitating the Synthesis of Heterocyclic Systems

The reactivity of malonic esters and their derivatives is pivotal in the construction of various heterocyclic scaffolds, which are prevalent in pharmaceuticals and biologically active compounds.

Pyrrole (B145914) rings are fundamental components of many natural products and drug molecules. researchgate.net The Knorr pyrrole synthesis, a classic method, involves the reaction of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.org Derivatives of diethyl malonate are instrumental in variations of this and other pyrrole syntheses. For example, diethyl aminomalonate (DEAM), which can be synthesized from diethyl malonate, reacts with 3-substituted 2,4-diketones to yield substituted ethyl pyrrole-2-carboxylates. wikipedia.org

While a direct reaction using this compound for pyrrole synthesis is less common, its underlying structure as a disubstituted malonate is relevant. The Paal-Knorr synthesis, another major route, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netsemanticscholar.org Synthetic strategies can be designed where precursors derived from the hydrolysis and modification of this compound could serve as the carbon backbone for such 1,4-dicarbonyl intermediates, ultimately leading to highly substituted pyrrole rings.

Table 1: Key Pyrrole Synthesis Methods

Synthesis NameReactantsGeneral Product
Knorr Pyrrole Synthesis α-Amino-ketone + Active Methylene Compound (e.g., β-ketoester)Substituted Pyrroles
Paal-Knorr Synthesis 1,4-Dicarbonyl Compound + Primary Amine/AmmoniaSubstituted Pyrroles
Hantzsch Pyrrole Synthesis α-Haloketone + β-Ketoester + Amine/AmmoniaSubstituted Pyrroles

Pyrazole (B372694) and pyrimidine (B1678525) structures are privileged scaffolds in drug discovery, appearing in numerous approved therapeutic agents. nih.gov The synthesis of these heterocycles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives (for pyrazoles) or amidines/urea (for pyrimidines).

A disubstituted malonic ester like this compound can be transformed into a β-ketoester through reactions such as the Claisen condensation or by acylation of the corresponding enolate. chemistnotes.com This resulting β-ketoester, bearing the ethyl and propyl substituents, would be a direct precursor for pyrazole synthesis. Reaction with hydrazine hydrate (B1144303) would lead to the formation of a pyrazolone, a key intermediate that can be further functionalized.

For pyrimidine synthesis, the condensation of diethyl malonate with urea is a classic route to barbituric acid. chemistrylearner.com By analogy, a disubstituted malonate like this compound can react with urea or other guanidinium (B1211019) salts in the presence of a strong base to form substituted pyrimidine-diones, -triones, or related structures. nih.gov These reactions demonstrate the foundational role of malonate derivatives in building these critical six-membered heterocyclic systems.

Isoxazoles and quinolines are other important heterocyclic motifs found in many bioactive compounds. nih.govnih.gov The synthesis of isoxazoles can be achieved through the cycloaddition of a nitrile oxide with an alkyne or by the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). The latter pathway is directly relevant to malonate chemistry. A β-ketoester derived from this compound could react with hydroxylamine to form a 5-isoxazolinone, which can be a precursor to more complex isoxazole (B147169) derivatives.

Quinoline (B57606) synthesis often involves methods like the Friedländer condensation, which combines a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. sioc-journal.cn While not a direct reactant, this compound can be used to synthesize the necessary carbonyl component. For example, it can be converted into a substituted β-ketoester, which could then participate in a Friedländer-type reaction with an appropriate aniline (B41778) derivative to construct the quinoline scaffold.

Emerging Applications in Polymer Science (e.g., Precursors for Polyesters and Polyamides)

The utility of malonic esters extends beyond small molecule synthesis into the realm of polymer science. Diethyl malonate and its derivatives are valuable precursors for creating specialized monomers used in the synthesis of polyesters and polyamides. google.com

This compound, as a functional monomer precursor, can be converted into a diol through the reduction of its two ester groups, typically using a powerful reducing agent like lithium aluminum hydride. This would yield 2-ethyl-2-propylpropane-1,3-diol. This resulting disubstituted diol can then be used in polycondensation reactions with dicarboxylic acids (or their acyl chloride derivatives) to produce novel polyesters. The ethyl and propyl side chains would impart specific properties to the polymer, such as increased solubility, lower crystallinity, and a modified glass transition temperature compared to polymers made from unsubstituted diols.

Similarly, the malonate can be converted into a diamine precursor. This transformation is more complex but could involve converting the ester groups to amides followed by reduction. The resulting 2-ethyl-2-propylpropane-1,3-diamine could then be polymerized with dicarboxylic acids to form specialized polyamides. The pendant alkyl groups on the polymer backbone would disrupt chain packing and hydrogen bonding, influencing the material's mechanical and thermal properties. These tailored polymers could find applications in areas requiring specific solubility, flexibility, or processing characteristics.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Integration of Analytical Data for Comprehensive Research Outcomes

In the academic pursuit of characterizing chemical compounds, the integration of data from various analytical techniques is paramount for achieving a comprehensive and unambiguous structural elucidation. For a compound such as Diethyl ethyl(propyl)propanedioate, a multi-faceted analytical approach is employed, typically combining chromatographic and spectroscopic methods. The synergy between techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy provides a detailed molecular portrait.

The initial step in the analysis of a synthesized or isolated sample of this compound often involves assessing its purity and determining its primary molecular mass. Gas chromatography can separate the target compound from any starting materials, byproducts, or solvents, with the retention time serving as a preliminary identifier. The subsequent coupling of the chromatograph to a mass spectrometer allows for the determination of the molecular weight and fragmentation pattern, offering crucial pieces of the structural puzzle.

Following this, NMR spectroscopy provides detailed information about the carbon-hydrogen framework. ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. Concurrently, ¹³C NMR spectroscopy indicates the number of unique carbon atoms and their chemical shifts, distinguishing between carbonyl, methylene (B1212753), and methyl carbons.

Finally, IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, this would primarily involve the detection of the ester carbonyl (C=O) stretch and various C-H and C-O bond vibrations. By combining the information from these techniques, researchers can confirm the identity and structure of this compound with a high degree of confidence.

Detailed Research Findings

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS analysis would provide the retention time, molecular ion peak, and a characteristic fragmentation pattern for this compound. The molecular formula is C₁₂H₂₂O₄, with a molecular weight of 230.30 g/mol . nih.gov

ParameterValueInterpretation
Retention Time Compound-specificDepends on the GC column and conditions.
Molecular Ion (M⁺) m/z 230Confirms the molecular weight of the compound.
Key Fragment Ions m/z 201, 185, 157, 129, 115Corresponds to the loss of specific fragments such as -C₂H₅, -OC₂H₅, -COOC₂H₅, and alkyl chains, helping to piece together the structure.

This table is a representation of expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The NMR spectra are fundamental for the definitive structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum would show distinct signals for the ethyl and propyl groups attached to the malonate core, as well as for the ethyl ester groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1-4.2Quartet4H-O-CH₂ -CH₃ (Ester)
~1.8-1.9Triplet4H-CH₂ -CH₃ (Ethyl group) & -CH₂ -CH₂CH₃ (Propyl group)
~1.2-1.4Multiplet4H-CH₂-CH₂ -CH₃ (Propyl group)
~1.1-1.2Triplet6H-O-CH₂-CH₃ (Ester)
~0.8-0.9Triplet6H-CH₂-CH₃ (Ethyl group) & -CH₂CH₂-CH₃ (Propyl group)

This table is a representation of expected data.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides evidence for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Carbon TypeAssignment
~171-172QuaternaryC =O (Ester carbonyl)
~60-61Methylene-O-CH₂ -CH₃ (Ester)
~55-56QuaternaryC (Et)(Pr)
~34-35Methylene-CH₂ -CH₂CH₃ (Propyl group)
~25-26Methylene-CH₂ -CH₃ (Ethyl group)
~16-17Methylene-CH₂-CH₂ -CH₃ (Propyl group)
~14Methyl-O-CH₂-CH₃ (Ester)
~8-9Methyl-CH₂-CH₃ (Ethyl group) & -CH₂CH₂-CH₃ (Propyl group)

This table is a representation of expected data.

Infrared (IR) Spectroscopy Data

The IR spectrum is used to confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1730-1750C=O StretchEster
~2850-3000C-H StretchAlkane (CH₂, CH₃)
~1000-1300C-O StretchEster

This table is a representation of expected data.

By integrating these individual datasets, a researcher can build a cohesive and detailed picture of the this compound molecule. The mass spectrum confirms the molecular weight and provides fragmentation clues. The ¹H and ¹³C NMR spectra map out the precise connectivity of the atoms, and the IR spectrum confirms the presence of the expected ester functional groups. This comprehensive approach ensures the accurate and reliable characterization of the compound.

Theoretical and Computational Chemistry Studies on Diethyl Ethyl Propyl Propanedioate

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecular systems. These methods are crucial for understanding the fundamental aspects of a molecule's behavior.

Calculation of Reaction Energy Landscapes and Thermodynamic Parameters

The synthesis of diethyl ethyl(propyl)propanedioate typically involves the sequential alkylation of diethyl malonate. libretexts.orgpressbooks.pub This process begins with the deprotonation of diethyl malonate to form an enolate, which then acts as a nucleophile to attack an alkyl halide. libretexts.orgpressbooks.pub This sequence is repeated to introduce both the ethyl and propyl groups. pressbooks.pub

For the formation of this compound, computational models would calculate the energy changes for the following steps:

Deprotonation of diethyl malonate.

Alkylation with an ethyl halide.

Deprotonation of diethyl ethylmalonate.

Alkylation with a propyl halide.

These calculations would also yield important thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for each step of the synthesis.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Predictions

The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com

In the context of the malonic ester synthesis to form this compound, the enolate of diethyl malonate is the nucleophile. libretexts.org Analysis of its HOMO would show a high electron density localized on the central carbon atom, confirming its nucleophilic character. The alkyl halides (e.g., ethyl bromide and propyl bromide) are the electrophiles. Their LUMOs would be localized on the carbon atom attached to the halogen, indicating the site of nucleophilic attack.

The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is a critical parameter. A smaller HOMO-LUMO gap generally indicates a more facile reaction. masterorganicchemistry.comnih.gov Computational studies can calculate these orbital energies and the resulting gap, providing predictions about the reactivity of different enolates with various alkyl halides. nih.gov

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

Geometrical Optimization and Electronic Structure Characterization

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These optimized geometries correspond to the minimum energy structure of the molecule.

Once the geometry is optimized, DFT can be used to characterize the electronic structure. This includes calculating the distribution of electron density, which reveals how electrons are shared between atoms and identifies regions of high or low electron density. Molecular electrostatic potential (MEP) maps can also be generated, which visualize the electrostatic potential on the surface of the molecule. nih.govresearchgate.net These maps are useful for predicting sites of nucleophilic and electrophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and positive potential around the hydrogen atoms of the alkyl groups.

Computational Simulation of Spectroscopic Signatures

DFT calculations can be used to simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a compound. nih.gov For this compound, the following spectroscopic properties could be computationally simulated:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, DFT can predict the positions and intensities of peaks in its IR and Raman spectra. nih.gov These are characteristic of the functional groups present, such as the C=O stretching of the ester groups.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. nih.gov These predicted shifts can be compared to experimental NMR spectra to aid in structural elucidation.

Advanced Mechanistic Modeling and Transition State Characterization

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves locating and characterizing the transition states, which are the highest energy points along the reaction pathway. organicchemistrytutor.com

For the synthesis of this compound, advanced mechanistic modeling would focus on the SN2 alkylation steps. libretexts.orgpressbooks.pub This would involve:

Locating the Transition State: Computational algorithms can search the potential energy surface to find the geometry of the transition state for the nucleophilic attack of the enolate on the alkyl halide.

Characterizing the Transition State: Once located, the transition state is characterized by calculating its vibrational frequencies. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the path from reactants to products). organicchemistrytutor.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state indeed connects the desired species.

These advanced models provide a detailed, step-by-step picture of the reaction mechanism, revealing the precise movements of atoms as bonds are broken and formed.

Perspectives on Future Research and Development

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability is driving innovation in the synthesis of compounds like Diethyl ethyl(propyl)propanedioate. The focus is on reducing environmental impact by designing eco-friendly catalysts and adopting more efficient process technologies such as continuous flow chemistry.

The traditional synthesis of dialkyl malonates often relies on strong bases and stoichiometric reagents, which can generate significant waste. The development of catalytic methods, particularly those using environmentally benign and recyclable catalysts, represents a major step forward.

Recent research has explored various eco-friendly catalytic systems for esterification and alkylation reactions, which are central to the synthesis of this compound. For instance, solid acid catalysts, such as pillared bentonite (B74815) clays, have shown promise in promoting esterification reactions with high conversion rates and easy separation from the reaction mixture. Furthermore, the use of cobalt and tungsten oxide nanoparticle catalysts has been investigated for the efficient production of malonic acid dialkyl esters, offering high yields and improved environmental sustainability. researchgate.net The development of reusable heterogeneous catalysts is a key goal, as it simplifies product purification and reduces catalyst waste.

Future work in this area will likely focus on designing catalysts with higher activity and selectivity for the sequential alkylation of diethyl malonate to produce unsymmetrical derivatives like this compound. This includes the exploration of novel materials, such as metal-organic frameworks (MOFs) and functionalized polymers, as catalyst supports.

Table 1: Comparison of Eco-Friendly Catalysts for Reactions Relevant to Malonic Ester Synthesis

Catalyst Type Reaction Key Advantages Potential for this compound Synthesis
Pillared Bentonite Clay Esterification Eco-friendly, reusable, high conversion rates Greener synthesis of the diethyl malonate precursor
Cobalt Catalysts Alkoxycarbonylation High yields, environmentally sustainable Alternative route to malonic ester precursors

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. pharmaexcipients.com The application of continuous flow technology to the synthesis of this compound could lead to significant improvements in efficiency and scalability.

In a continuous flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. wikipedia.org This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. For the synthesis of this compound, a multi-step continuous flow process could be envisioned, starting from the alkylation of diethyl malonate.

The residence time, which is the average time a molecule spends in the reactor, is a critical parameter in flow chemistry that can be precisely controlled to optimize reaction outcomes. wikipedia.org Shorter residence times can be beneficial for reactions involving unstable intermediates, while longer residence times may be necessary to achieve high conversion. The ability to fine-tune residence time allows for the optimization of the sequential alkylation steps required to introduce the ethyl and propyl groups onto the malonate backbone.

Table 2: Potential Parameters for Continuous Flow Synthesis of this compound

Parameter Potential Range Significance
Reactor Type Packed-bed, Microreactor Influences mixing and heat transfer
Flow Rate 0.1 - 10 mL/min Determines residence time and throughput
Temperature 25 - 150 °C Affects reaction rate and selectivity
Residence Time 1 - 60 min Crucial for optimizing conversion and yield

Unveiling Novel Reactivity and Transformation Pathways

Beyond improving its synthesis, future research will also focus on expanding the chemical utility of this compound by discovering new reactions and transformations. This includes the development of methods for its asymmetric synthesis and its integration into modern cross-coupling reactions.

The central carbon atom of this compound is a quaternary stereocenter, meaning that the compound can exist as a pair of enantiomers. The development of methods for the asymmetric synthesis of this compound is of great interest, as the biological activity of chiral molecules is often enantiomer-dependent.

One promising approach is the use of chiral phase-transfer catalysts for the enantioselective alkylation of a monosubstituted malonate. For example, the alkylation of diethyl propylmalonate with an ethyl halide in the presence of a chiral quaternary ammonium (B1175870) salt could potentially yield enantioenriched this compound. Research on similar systems has demonstrated the feasibility of achieving high yields and excellent enantioselectivities (up to 98% ee) for the synthesis of chiral α,α-dialkylmalonates. nih.gov

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and recycled. This approach could be applied to the synthesis of this compound by first attaching a chiral auxiliary to a malonic acid monoester, followed by sequential alkylation with propyl and ethyl halides.

Table 3: Representative Chiral Catalysts for Asymmetric Alkylation of Malonates

Catalyst/Auxiliary Type Alkylation Reaction Typical Enantiomeric Excess (ee) / Diastereomeric Excess (de)
Chiral Phase-Transfer Catalyst α-Alkylation of α-alkylmalonates up to 98% ee
Chiral Auxiliary (e.g., Evans oxazolidinone) Diastereoselective alkylation >95% de

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex organic molecules. The integration of this compound into these powerful transformations would significantly expand its synthetic utility, allowing for the creation of a wide range of novel derivatives.

For example, derivatives of this compound containing a leaving group, such as a halide or triflate, on one of the alkyl chains could serve as substrates for Suzuki-Miyaura cross-coupling reactions. This would enable the introduction of various aryl and heteroaryl groups, leading to the synthesis of compounds with potential applications in materials science and medicinal chemistry.

Similarly, the Buchwald-Hartwig amination could be employed to introduce nitrogen-containing functional groups. This reaction involves the palladium-catalyzed coupling of an amine with an aryl or alkyl halide. By functionalizing one of the alkyl chains of this compound with a halide, it could be coupled with a variety of amines to produce novel amino-functionalized malonates.

Table 4: Potential Cross-Coupling Reactions for Derivatization of this compound

Cross-Coupling Reaction Substrate Requirement on Derivative Potential New Functional Group
Suzuki-Miyaura Coupling Halide or triflate on alkyl chain Aryl, heteroaryl, vinyl
Buchwald-Hartwig Amination Halide on alkyl chain Primary/secondary amine, amide
Sonogashira Coupling Halide on alkyl chain Alkyne

Computational Design of this compound Derivatives with Predetermined Properties

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of new molecules with specific, predetermined properties. These methods can be used to predict a wide range of physicochemical and biological properties, such as solubility, lipophilicity, and binding affinity to a biological target.

For this compound, computational methods can be used to design derivatives with optimized properties for specific applications. For example, quantitative structure-activity relationship (QSAR) studies can be employed to develop models that correlate the structural features of malonic ester derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds and to guide the synthesis of new derivatives with enhanced potency.

Molecular modeling can also be used to predict important physicochemical properties that influence a molecule's behavior in various environments. For example, the octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The polar surface area (PSA) is another important descriptor that is related to a molecule's permeability across biological membranes. By calculating these and other properties for virtual derivatives of this compound, researchers can prioritize the synthesis of compounds with the most promising profiles.

Table 5: Computationally Predicted Properties of this compound

Property Predicted Value Significance
Molecular Weight 230.30 g/mol Influences ADME properties
XLogP3 3.1 Measure of lipophilicity
Topological Polar Surface Area (TPSA) 52.6 Ų Correlates with membrane permeability
Hydrogen Bond Donor Count 0 Influences solubility and binding
Hydrogen Bond Acceptor Count 4 Influences solubility and binding

Interdisciplinary Research Fusing Alkylated Malonate Chemistry with Emerging Scientific Disciplines

The versatility of alkylated malonates, such as this compound, extends beyond traditional organic synthesis, offering significant potential at the intersection of chemistry and emerging scientific fields. The unique structural and reactive properties of these compounds make them valuable building blocks and functional molecules in materials science, nanotechnology, and advanced computational and biological studies.

Materials Science and Polymer Chemistry

Alkylated malonates serve as crucial precursors for creating polymers and functional materials with tailored properties. The dicarboxylate functionality allows for their incorporation into polyester (B1180765) chains, while the substituted alpha-carbon can be used to introduce specific side groups that control the physical and chemical characteristics of the resulting material.

High-Performance Coatings: The principles of Michael Addition reactions, which can involve malonic esters, are explored to create high-performance, ambient-cure thermoset coatings. acs.org This suggests that this compound could be investigated as a cross-linking agent or modifier in the development of novel coating materials with specific flexibility, adhesion, and durability.

Functional Polymers: The core structure of malonic esters is fundamental to creating more complex molecules like α-pyrone derivatives, which can be building blocks for various polymers. acs.org The specific ethyl and propyl groups in this compound could influence the solubility, thermal stability, and mechanical properties of such polymers.

Nanotechnology and Drug Delivery

Nanotechnology provides a novel way to overcome significant hurdles in treating diseases, such as the blood-brain barrier which prevents most drugs from reaching the brain. nih.gov Nanoparticles can be engineered to transport drugs, protect them from degradation, and deliver them to specific targets. nih.gov The chemical properties of alkylated malonates are relevant in this domain, particularly in the functionalization and synthesis of nanomaterials.

Surface Functionalization: Malonic acid derivatives are used for the exohedral derivatization of fullerenes, such as N@C60, modifying their properties without altering the endohedral species. wikipedia.org This indicates a potential role for compounds like this compound in modifying the surface of nanoparticles to improve their solubility, biocompatibility, or targeting capabilities in drug delivery systems. nih.govyoutube.com

Nanocarrier Synthesis: Lipid-based and polymeric nanoparticles are key systems in drug delivery. nih.gov Alkylated malonates could be used as synthons in the creation of novel biodegradable polymers for nanocarriers, where the alkyl groups (ethyl and propyl) would impart specific hydrophobic characteristics to the system, potentially influencing drug loading and release profiles. mdpi.com

Biocatalysis and Green Chemistry

The push for more sustainable industrial processes has spurred interest in biocatalysis, which uses enzymes to perform chemical transformations. nih.govnih.gov This approach offers high selectivity and operates under mild conditions, aligning with the principles of green chemistry. nih.govmdpi.com

Enzymatic Synthesis: Research into biocatalysis is expanding the synthetic toolbox, enabling the creation of complex molecules like active pharmaceutical ingredients (APIs) and natural products. nih.govmdpi.com There is potential to develop enzymatic methods for the synthesis or transformation of asymmetrically substituted malonates like this compound, which would be difficult to achieve with high enantioselectivity using traditional chemical methods.

Flow Chemistry: The integration of biocatalysis with continuous flow systems is a major area of development. nih.govresearchgate.net Immobilized enzymes in flow reactors can overcome limitations of traditional batch processing, such as difficult scale-up and enzyme inhibition. mdpi.commanchester.ac.uk This methodology could be applied to the production of fine chemicals derived from alkylated malonates, leading to more efficient, economical, and sustainable manufacturing pathways. nih.gov

Computational Chemistry and Molecular Modeling

Computational tools are increasingly used to predict reaction outcomes, study mechanisms, and design new molecules with desired properties. For complex molecules like this compound, computational chemistry can provide insights that are difficult to obtain through experimentation alone.

Reaction Pathway Analysis: The malonic ester synthesis involves several steps, including enolate formation, alkylation, and decarboxylation. libretexts.orgmasterorganicchemistry.com Computational models can be used to analyze the transition states and intermediates of these steps for a specific dialkylated compound, helping to optimize reaction conditions and predict potential side products.

Property Prediction: The physical and chemical properties of a molecule are determined by its three-dimensional structure. Molecular modeling can predict properties such as the pKa of the remaining alpha-hydrogen (if any), bond energies, and steric hindrance, which are crucial for understanding the reactivity of dialkylated malonates in further synthetic applications.

Interactive Data Table: Interdisciplinary Applications

Scientific Discipline Potential Application of this compound Key Research Area Relevant Findings
Materials Science Monomer for specialty polyesters or additive in polymer formulations. Functional Polymers & Coatings Malonic esters are used in Michael-addition reactions for thermoset coatings and as precursors for α-pyrone derivatives. acs.org
Nanotechnology Surface modification agent for nanoparticles or building block for drug delivery vehicles. Drug Delivery Systems Malonic acid derivatives can functionalize fullerenes. wikipedia.org Nanocarriers improve drug stability, solubility, and therapeutic effect. nih.gov
Biocatalysis Chiral synthesis and sustainable production. Green Chemistry & Flow Synthesis Biocatalysts offer a greener alternative to metal catalysts for producing fine chemicals and APIs. nih.govmdpi.com Combining biocatalysis with flow chemistry enhances efficiency and scalability. researchgate.netmanchester.ac.uk
Computational Chemistry In-silico design and prediction of reactivity and properties. Molecular Modeling & Reaction Mechanisms Computational studies can elucidate complex reaction pathways and predict molecular properties to guide synthesis.

Q & A

Basic Research Questions

Q. How can researchers design a systematic synthesis protocol for diethyl ethyl(propyl)propanedioate?

  • Methodological Answer : Begin by reviewing analogous esterification procedures, such as the hydrothermal synthesis of functionalized silica particles using phosphonate esters . Optimize reaction conditions (e.g., temperature, catalyst type, and solvent polarity) through fractional factorial experiments. Validate purity using techniques like NMR and GC-MS, ensuring alignment with protocols for related diesters (e.g., diethyl malonate) . Document reagent specifications (purity, supplier) and storage conditions to ensure reproducibility .

Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with databases for analogous compounds (e.g., diethyl malonate) .
  • FT-IR : Identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and alkyl chain vibrations.
  • Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular ion fragmentation patterns . Cross-reference findings with published spectra of structurally similar esters .

Q. How should researchers conduct a literature review to identify gaps in this compound applications?

  • Methodological Answer : Employ structured database searches using Boolean operators (e.g., "diethyl propanedioate" AND "synthesis" OR "applications") in platforms like SciFinder or PubMed. Include CASRN identifiers (e.g., 108-59-8 for related compounds) to filter results . Prioritize peer-reviewed journals over gray literature and validate sources for methodological rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Perform sensitivity analyses to isolate variables (e.g., catalyst loading, solvent purity). Replicate conflicting studies under controlled conditions, using standardized reagents. Apply statistical tools (e.g., ANOVA) to assess reproducibility and identify outlier datasets . Cross-validate results with alternative characterization methods, such as HPLC for quantification .

Q. What experimental strategies are recommended to study the compound’s stability under varying environmental conditions?

  • Methodological Answer : Design accelerated degradation studies:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to monitor mass loss at elevated temperatures.
  • Hydrolytic Stability : Expose the compound to buffered solutions (pH 3–10) and quantify degradation products via LC-MS .
  • Photostability : Conduct UV-vis irradiation experiments and track changes using real-time FT-IR . Compare degradation pathways with those of diethyl malonate to infer mechanistic parallels .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

  • Methodological Answer : Use density functional theory (DFT) to model reaction intermediates and transition states. Validate computational results against experimental kinetic data (e.g., Arrhenius plots). Leverage software like Gaussian or ORCA to simulate spectroscopic properties (e.g., NMR chemical shifts) and compare with empirical data .

Q. What interdisciplinary approaches are suitable for exploring novel applications of this compound?

  • Methodological Answer : Collaborate with materials science teams to investigate its use as a precursor for polymer crosslinking, referencing methods for functionalizing silica particles . In biochemistry, assess its potential as a protease inhibitor via enzyme inhibition assays, adapting protocols from malonate ester studies .

Methodological Notes

  • Data Validation : Ensure all experimental protocols include negative controls (e.g., solvent-only reactions) and triplicate measurements to address variability .
  • Ethical Reporting : Disclose reagent suppliers, batch numbers, and instrument calibration details to meet reproducibility standards .
  • Resource Limitations : For labs lacking advanced instrumentation, partner with facilities offering open-access NMR or MS services, as recommended in collaborative research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.